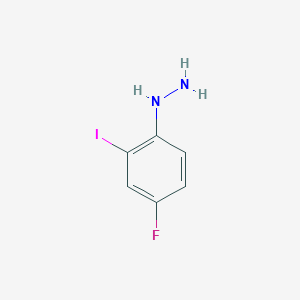

4-Fluoro-2-iodophenylhydrazine

Description

Historical Evolution of Arylhydrazine Chemistry in Organic Synthesis

The journey of arylhydrazine chemistry began in 1875 with the groundbreaking discovery of phenylhydrazine (B124118) by Hermann Emil Fischer. wikipedia.org He prepared this first hydrazine (B178648) derivative by the reduction of a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.org This discovery was not merely the synthesis of a new compound but the dawn of a new era in organic chemistry. Fischer himself utilized phenylhydrazine to characterize sugars through the formation of crystalline derivatives called osazones, a technique that was instrumental in his elucidation of sugar stereochemistry. msu.eduwikipedia.org This work on sugars and purines, greatly facilitated by the use of phenylhydrazine, earned him the Nobel Prize in Chemistry in 1902. msu.edu

Beyond carbohydrate chemistry, Fischer's work with phenylhydrazine led to one of the most iconic reactions in organic synthesis: the Fischer indole (B1671886) synthesis, first reported in 1883. byjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde, to produce an indole. byjus.com The indole scaffold is a core component of numerous natural products, pharmaceuticals, and dyes, making the Fischer indole synthesis a cornerstone of heterocyclic chemistry. byjus.comrsc.org

The versatility of arylhydrazines quickly became apparent. They were utilized in the synthesis of a wide array of biologically active molecules, including pyrazoles, indazoles, and quinazolines. nih.govrsc.org The chemical industry also recognized their potential, employing them in the production of dyes and pharmaceuticals. fau.de Over the decades, the scope of arylhydrazine chemistry has expanded significantly, with modern advancements focusing on their use as versatile coupling partners in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govrsc.org

Academic Significance of Halogenated Phenylhydrazines in Contemporary Organic Chemistry

The introduction of halogen atoms onto the phenylhydrazine scaffold dramatically increases their synthetic utility and academic interest. researchgate.net Halogenated phenylhydrazines are prized for their role as building blocks in the synthesis of functionalized heterocycles, particularly indoles. thieme-connect.com The presence of halogens provides a handle for further chemical modifications through cross-coupling reactions, allowing for the construction of complex molecular architectures. nih.gov

The specific type and position of the halogen atom can significantly influence the reactivity and regioselectivity of reactions. For instance, in the context of the Fischer indole synthesis, the electronic effects of halogen substituents can direct the cyclization process, leading to specific indole isomers. rsc.org This level of control is crucial in the targeted synthesis of pharmaceutical agents and other fine chemicals.

Furthermore, halogenated compounds, in general, have a prominent role in medicinal chemistry. researchgate.net The incorporation of halogens can alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. researchgate.net Consequently, halogenated phenylhydrazines are valuable precursors for the synthesis of novel drug candidates. Research has shown that halogenated phenazines, which can be synthesized from halogenated precursors, exhibit potent antibacterial and biofilm-eradicating activities. nih.gov

The versatility of halogenated phenylhydrazines extends to their use in the synthesis of various other heterocyclic systems and as partners in modern catalytic reactions. Their ability to participate in a diverse range of chemical transformations ensures their continued importance in contemporary organic synthesis and medicinal chemistry research. thieme-connect.comnih.gov

Current Research Frontiers and Unaddressed Challenges Pertaining to 4-Fluoro-2-iodophenylhydrazine

This compound is a fascinating molecule that combines the unique electronic properties of fluorine with the reactivity of iodine. This specific substitution pattern makes it a valuable reagent in advanced organic synthesis.

Current Research Applications:

A significant area of research involving this compound is its use in the synthesis of complex, polysubstituted indoles. The fluorine and iodine atoms serve as strategic functional groups. For example, in a multi-step synthesis, the hydrazine moiety can be used to construct the indole ring via the Fischer indole synthesis. Subsequently, the iodine atom can be exploited for further functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction. This allows for the introduction of a wide variety of substituents at a specific position on the indole ring.

Recent patent literature highlights the use of related di-halogenated phenylhydrazines, such as (5-bromo-4-fluoro-2-iodophenyl)hydrazine, in the synthesis of pharmaceutically active compounds. newdrugapprovals.orgnewdrugapprovals.org This underscores the industrial relevance of such building blocks. The synthesis of these complex hydrazines often starts from a corresponding aniline (B41778), for instance, 5-bromo-4-fluoro-2-iodoaniline, which is then converted to the hydrazine via diazotization and subsequent reduction. newdrugapprovals.orgnewdrugapprovals.org

Unaddressed Challenges and Future Directions:

Despite its utility, the synthesis and application of this compound are not without challenges. One of the primary hurdles is the selective and high-yielding synthesis of the molecule itself. The synthesis often involves multiple steps, starting from commercially available anilines, and requires careful control of reaction conditions to avoid side products.

Another challenge lies in fully exploiting the differential reactivity of the C-F and C-I bonds. While the C-I bond is more readily cleaved in cross-coupling reactions, harsh reaction conditions can sometimes lead to the undesired cleavage of the C-F bond. Developing milder and more selective catalytic systems for reactions involving this compound is an active area of research.

Future research will likely focus on:

Developing more efficient and scalable synthetic routes to this compound and its derivatives.

Exploring novel applications of this compound in the synthesis of complex natural products and pharmaceuticals.

Investigating the unique electronic and steric effects of the fluoro and iodo substituents on the reactivity and selectivity of various chemical transformations.

Designing new catalytic methodologies that can selectively functionalize the C-I bond in the presence of the C-F bond, further enhancing the synthetic utility of this versatile building block.

The continued exploration of the chemistry of this compound holds significant promise for advancing the field of organic synthesis and enabling the discovery of new molecules with important biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C6H6FIN2 |

|---|---|

Molecular Weight |

252.03 g/mol |

IUPAC Name |

(4-fluoro-2-iodophenyl)hydrazine |

InChI |

InChI=1S/C6H6FIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 |

InChI Key |

GVIJTEXXBAXMJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)I)NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 Iodophenylhydrazine and Its Precursors

Classical and Contemporary Approaches to Hydrazine (B178648) Synthesis

Traditional methods for preparing arylhydrazines have been refined over many years and remain a cornerstone of synthetic organic chemistry. These methods typically involve the transformation of an amino group on an aromatic ring into a hydrazine moiety.

The most prevalent method for the synthesis of arylhydrazines is a two-step process that begins with an appropriately substituted aniline (B41778), in this case, 4-fluoro-2-iodoaniline (B1303420). acs.org This pathway involves:

Diazotization: The primary aromatic amine, 4-fluoro-2-iodoaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt. The formation of diazonium salts is generally a clean and efficient reaction. acs.org

Reduction: The resulting diazonium salt solution is then subjected to a reduction step. Various reducing agents can be employed for this transformation. A common choice is sodium sulfite (B76179) or sodium pyrosulfite in an alkaline solution, which reduces the diazonium group to the corresponding hydrazine. google.com The reaction mixture is carefully controlled for temperature and pH to ensure optimal yield and purity. google.com After the initial reduction, the mixture is often heated and acidified to complete the hydrolysis and isolate the final hydrazine product, usually as a hydrochloride salt.

A representative reaction scheme based on the synthesis of a similar compound, 4-fluorophenylhydrazine, is detailed in the patent literature. google.com The process involves the initial formation of the diazonium salt from 4-fluoroaniline (B128567), followed by reduction with an alkaline sodium pyrosulfite solution. google.com This well-established methodology is readily adaptable for the synthesis of 4-Fluoro-2-iodophenylhydrazine from its corresponding aniline precursor.

| Step | Reagents | Typical Conditions | Product |

| Diazotization | 4-fluoro-2-iodoaniline, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | 4-Fluoro-2-iodophenyl-diazonium chloride |

| Reduction | Sodium Pyrosulfite, Sodium Hydroxide, then HCl | 10-35 °C, then heat | This compound |

This interactive table outlines the general steps of the classical diazotization and reduction pathway.

The presence of both fluorine and iodine on the aromatic ring is significant, as these substituents can profoundly influence a molecule's pharmacological properties. nih.gov Fluorine, due to its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. nih.govnih.govchemistryviews.org The strategic incorporation of fluorine is a key tactic in drug discovery. nih.gov Similarly, the iodine atom provides a site for further chemical modification, such as cross-coupling reactions, and its bulk can also influence molecular conformation and interactions.

The synthesis of this compound typically starts with the precursor 4-fluoro-2-iodoaniline, meaning the halogen substituents are introduced before the formation of the hydrazine group. The synthesis of this precursor could involve:

Iodination of 4-fluoroaniline: A direct electrophilic iodination of 4-fluoroaniline using an iodinating agent like iodine monochloride (ICl) or N-iodosuccinimide (NIS). The fluorine atom is an ortho-, para-director, but the steric hindrance from the amino group and the electronic effects can direct the bulky iodine atom to the ortho position.

Fluorination of an iodoaniline: While less common, a nucleophilic aromatic substitution (SNAr) on a suitably activated di-iodoaniline derivative or a transformation of an amino group via the Balz–Schiemann reaction could introduce the fluorine atom. Hypervalent iodine reagents are also increasingly used to achieve various fluorination reactions under mild conditions. arkat-usa.org

Catalytic Synthesis Innovations

Modern synthetic chemistry has seen a shift towards catalytic methods, which often offer more direct and efficient routes to complex molecules. These innovations provide powerful alternatives to the classical multi-step syntheses.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a significant advancement in C-N bond formation. semanticscholar.org This methodology has been extended to the synthesis of arylhydrazines by coupling aryl halides or tosylates directly with hydrazine. semanticscholar.orgorganic-chemistry.orgnih.gov

This approach offers a more direct route, potentially starting from a precursor like 1,2-diiodo-4-fluorobenzene or 1-bromo-4-fluoro-2-iodobenzene (B1271557) and coupling it with a protected or free hydrazine. Key challenges in this reaction include:

Preventing Polyarylation: Hydrazine has multiple reactive N-H bonds, which can lead to the formation of undesired di- or tri-arylated products. semanticscholar.org

Catalyst Deactivation: Hydrazine is a strong reducing agent and can reduce the active palladium catalyst to inactive palladium black. semanticscholar.org

N-N Bond Cleavage: The weak N-N bond in the hydrazine product can be cleaved under the catalytic conditions, leading to aniline byproducts. semanticscholar.org

To overcome these issues, specialized catalyst systems have been developed. These typically involve a palladium precursor, such as Pd(TFA)₂, and a carefully designed phosphine (B1218219) ligand that promotes the desired mono-arylation with high selectivity and yield. organic-chemistry.orgnih.govacs.org This method is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org

| Catalyst System | Substrates | Advantage | Reference |

| Pd(TFA)₂ / Phosphine Ligand L1 | Arylhydrazines and Aryl Tosylates | High yields (up to 95%), good functional group compatibility. | organic-chemistry.orgnih.govacs.org |

| Palladium / Ligand System | Aryl Chlorides/Tosylates and Hydrazine | Direct access to mono-arylhydrazines, avoids multi-step classical route. | semanticscholar.org |

This interactive table summarizes palladium-catalyzed approaches to arylhydrazine synthesis.

While palladium has dominated the field of cross-coupling, research into other transition metals for C-N bond formation is expanding. mdpi.com Copper-catalyzed N-arylation reactions (Ullmann condensation) have long been used and can be applied to the synthesis of substituted hydrazines. kirj.ee These reactions often require harsh conditions but can be effective for specific substrates.

More recent research focuses on developing catalytic systems based on other metals like nickel and cobalt for hydrohydrazination and other transformations. acs.org For instance, the reaction of methyl radicals on transition metal surfaces like cobalt, nickel, palladium, and platinum is an area of active investigation, providing insights into fundamental bond-forming processes. mdpi.com These emerging strategies aim to provide milder reaction conditions, use more abundant and less expensive metal catalysts, and offer alternative reactivity patterns compared to established palladium systems.

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. organic-chemistry.org

When applied to the synthesis of this compound, these principles can be seen in several contexts:

Atom Economy: Catalytic routes, such as the palladium-catalyzed synthesis, inherently offer better atom economy than classical diazotization, which uses stoichiometric amounts of reagents and generates significant salt waste. semanticscholar.orgsphinxsai.com

Safer Solvents and Reagents: There is a drive to replace hazardous solvents with greener alternatives like water or ethanol. orientjchem.org For instance, some modern syntheses of hydrazone derivatives have successfully replaced concentrated sulfuric acid with acetic acid. orientjchem.org Photoredox catalysis offers a pathway for azine synthesis under mild conditions without the need for hydrazine itself, showcasing a move towards safer starting materials. rsc.org

Catalysis: The use of catalytic over stoichiometric reagents is a core principle of green chemistry. organic-chemistry.org The development of recyclable catalysts and reactions that can be performed in continuous flow reactors further enhances the sustainability of the process. organic-chemistry.org

Waste Prevention: The ideal synthesis is designed to prevent waste rather than treating it after it has been created. organic-chemistry.org This involves optimizing reactions to maximize yield and minimize byproduct formation. Some innovative approaches have even coupled the diazotization of anilines with the denitrification of air, turning a waste-gas treatment process into a productive chemical synthesis step. acs.org

By integrating these principles, chemists can develop synthetic routes to this compound that are not only efficient and high-yielding but also environmentally responsible. sphinxsai.com

Solvent-Free and Aqueous Reaction Media Research

The development of synthetic routes for substituted phenylhydrazines in solvent-free and aqueous environments is a key area of research focused on minimizing the environmental impact of chemical processes. These approaches aim to reduce or eliminate the use of hazardous organic solvents, which are often toxic, flammable, and contribute to volatile organic compound (VOC) emissions.

Solvent-Free Methodologies:

Solvent-free, or solid-state, reactions for the synthesis of diazonium salts, the precursors to phenylhydrazines, have been investigated as a green alternative to traditional solution-phase methods. One such approach involves the grinding of a solid aniline derivative with sodium nitrite and a solid acid, such as p-toluenesulfonic acid. icrc.ac.ir This mechanochemical activation provides the necessary energy to initiate the diazotization reaction without the need for a solvent. The resulting solid diazonium salt can then be reduced in a subsequent step. Research has also explored the use of silica (B1680970) sulfuric acid as a solid support and catalyst for diazotization under solvent-free conditions, yielding stable aryldiazonium silica sulfates. researchgate.net

The key advantages of solvent-free methods include:

Reduced waste generation.

Lower energy consumption.

Simplified product isolation.

Enhanced reaction rates in some cases.

Aqueous Reaction Media:

Aqueous media are highly desirable for chemical synthesis due to the low cost, non-flammability, and minimal environmental impact of water. The synthesis of phenylhydrazines is well-suited to aqueous conditions, as the diazotization of anilines is typically performed in aqueous acidic solutions. doubtnut.com The subsequent reduction of the diazonium salt can also be carried out in water using various reducing agents.

Common reducing agents for the aqueous synthesis of phenylhydrazines include:

Sodium sulfite (Na₂SO₃): This is a widely used and cost-effective reducing agent for the conversion of diazonium salts to phenylhydrazines. google.com The reaction proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed to the corresponding hydrazine.

Stannous chloride (SnCl₂): In the presence of hydrochloric acid, stannous chloride is an effective reducing agent for diazonium salts. doubtnut.com

L-Ascorbic Acid (Vitamin C): As a more environmentally friendly alternative, L-ascorbic acid has been shown to effectively reduce diazonium salts to arylhydrazines in an entirely aqueous process. researchgate.net This method avoids the use of heavy metals, making it a greener option.

The table below summarizes the key features of solvent-free and aqueous reaction media for the synthesis of substituted phenylhydrazines.

| Feature | Solvent-Free Methodologies | Aqueous Reaction Media |

| Principle | Mechanical grinding or solid-acid catalysis | Reactions conducted in water as the solvent |

| Advantages | Reduced solvent waste, potential for higher reaction rates, simplified workup | Low cost, non-flammable, environmentally benign, suitable for water-soluble reagents |

| Challenges | Potential for localized overheating, limited applicability to all substrates | Requires water-soluble or dispersible reactants, potential for hydrolysis side reactions |

| Examples | Grinding with p-TsOH, use of silica sulfuric acid | Diazotization in aq. HCl, reduction with Na₂SO₃ or L-ascorbic acid |

Atom-Economical and Sustainable Synthetic Protocols

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org A high atom economy indicates a more sustainable process with minimal waste generation. The synthesis of this compound from 4-fluoro-2-iodoaniline can be evaluated from an atom economy perspective, and efforts are ongoing to develop more sustainable protocols.

The traditional diazotization-reduction sequence, while effective, can have a moderate atom economy due to the use of stoichiometric reagents that are not fully incorporated into the final product. For instance, in the reduction step using sodium sulfite, the sulfur-containing byproducts are not part of the phenylhydrazine (B124118) molecule.

Strategies for Improving Atom Economy and Sustainability:

Catalytic Reduction: The use of catalytic hydrogenation to reduce diazonium salts is a promising atom-economical approach. In this method, hydrogen gas is used as the reductant, and the only byproduct is water. Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be employed. This method significantly improves the atom economy compared to stoichiometric reducing agents like sodium sulfite or stannous chloride.

Greener Reducing Agents: The use of L-ascorbic acid as a reducing agent offers a more sustainable alternative to heavy metal-based reductants like stannous chloride. researchgate.net While the atom economy may not be as high as catalytic hydrogenation, it avoids the generation of toxic metal waste.

In-situ Generation of Reagents: The in-situ generation of nitrous acid from sodium nitrite and an acid is a common practice that avoids the handling of unstable nitrous acid. Further developments in this area could involve the use of catalytic sources of the nitrosonium ion.

The following table provides a comparative overview of different reduction methods for diazonium salts in the context of atom economy and sustainability.

| Reduction Method | Reducing Agent | Key Byproducts | Atom Economy | Sustainability Aspects |

| Sulfite Reduction | Sodium sulfite (Na₂SO₃) | Sodium sulfate, sulfur dioxide | Moderate | Generates inorganic salt waste. |

| Stannous Chloride Reduction | Stannous chloride (SnCl₂) | Tin salts | Low | Produces heavy metal waste, which is environmentally hazardous. |

| Ascorbic Acid Reduction | L-Ascorbic acid | Dehydroascorbic acid | Moderate | Utilizes a renewable and non-toxic reducing agent. researchgate.net |

| Catalytic Hydrogenation | Hydrogen gas (H₂) with a catalyst (e.g., Pd/C) | Water | High | High atom economy, but requires handling of flammable hydrogen gas and a precious metal catalyst. |

Advanced Synthetic Techniques and Process Optimization

To address the challenges of safety, efficiency, and scalability in the synthesis of substituted phenylhydrazines, advanced techniques such as continuous flow chemistry are being increasingly adopted. These methods offer significant advantages over traditional batch processing, particularly for reactions involving hazardous intermediates like diazonium salts.

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction takes place. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product quality and safety. pharmablock.com

The synthesis of phenylhydrazines via the diazotization-reduction sequence is particularly well-suited for continuous flow processing. The key benefits include:

Enhanced Safety: Diazonium salts are notoriously unstable and can be explosive. In a continuous flow setup, only small amounts of the diazonium salt are generated at any given time, significantly minimizing the risk of a runaway reaction or explosion. patsnap.comjustia.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling precise temperature control, which is crucial for the often-exothermic diazotization reaction. nih.gov

Increased Reproducibility and Control: The precise control over reaction parameters in a flow system leads to more consistent product quality and yields.

Telescoped Reactions: Multiple reaction steps can be integrated into a single continuous flow process without the need for isolating intermediates. For the synthesis of phenylhydrazines, the diazotization and reduction steps can be performed sequentially in different reactor modules. patsnap.comjustia.com

A typical continuous flow setup for the synthesis of a substituted phenylhydrazine would involve:

Pumping a solution of the aniline precursor (e.g., 4-fluoro-2-iodoaniline) in an acidic medium and a solution of sodium nitrite into a T-mixer, where they combine and enter a cooled reactor coil for the diazotization to occur.

The stream containing the in-situ generated diazonium salt is then mixed with a stream of the reducing agent (e.g., aqueous sodium sulfite) in a second T-mixer.

This combined stream then flows through a second reactor coil, which may be heated to facilitate the reduction and subsequent hydrolysis to the phenylhydrazine.

The product stream is then collected for workup and purification.

Yield Optimization and Scalability Studies

Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for its potential industrial application. Both batch and continuous flow processes can be optimized by systematically varying key reaction parameters.

Key Parameters for Optimization:

Temperature: The diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The reduction step may require elevated temperatures to drive the reaction to completion.

Stoichiometry of Reagents: The molar ratios of the aniline, sodium nitrite, acid, and reducing agent need to be carefully optimized to maximize the yield and minimize the formation of byproducts.

Reaction Time/Residence Time: In batch processes, the reaction time for both steps is crucial. In continuous flow, the residence time in each reactor module is a key parameter that can be precisely controlled by adjusting the flow rate and the reactor volume.

pH: The pH of the reaction mixture, particularly during the reduction with sodium sulfite, can influence the reaction rate and product purity. google.com

Scalability:

Scaling up the synthesis of substituted phenylhydrazines from the laboratory to an industrial scale presents several challenges, particularly concerning safety and heat management in traditional batch reactors. Continuous flow chemistry offers a more straightforward path to scalability. researchgate.netacs.org Instead of increasing the size of the reactor (scaling-up), the production capacity can be increased by running the flow reactor for longer periods or by using multiple reactors in parallel (numbering-up). This approach maintains the safety and efficiency benefits observed on a smaller scale.

The table below outlines a hypothetical comparison of batch versus continuous flow processing for the synthesis of a substituted phenylhydrazine, highlighting aspects relevant to yield and scalability.

| Parameter | Batch Processing | Continuous Flow Processing |

| Typical Yield | 75-90% | >90% (often higher and more consistent) google.com |

| Safety at Scale | Increased risk due to large volumes of hazardous intermediates. | Inherently safer due to small reaction volumes at any given time. |

| Heat Management | Challenging, potential for hot spots. | Excellent heat transfer and precise temperature control. |

| Scalability | Requires redesign of reactors and processes. | Achieved by longer run times or numbering-up of reactors. |

| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. |

Mechanistic Investigations of Reactions Involving 4 Fluoro 2 Iodophenylhydrazine

Reaction Kinetics and Thermodynamic Profiling

Reaction kinetics and thermodynamics govern the rate and feasibility of chemical transformations. By profiling these aspects for reactions involving 4-Fluoro-2-iodophenylhydrazine, a quantitative understanding of its reactivity can be achieved.

The reaction rate is generally influenced by the structure of the reactants. For instance, in the formation of hydrazones from phenylhydrazines, reactions with sterically unhindered aldehydes like benzaldehyde (B42025) are kinetically faster than those with more hindered ketones such as acetophenone (B1666503). nii.ac.jp

While specific, experimentally determined rate laws for reactions of this compound are not extensively documented in publicly available literature, a general rate law for the initial hydrazone formation, which is often the slower, rate-determining step in the absence of a strong acid catalyst, can be expressed as:

Rate = k[this compound][Carbonyl Compound]

| Parameter | Description | Method of Determination |

| Rate Law | Expresses the relationship between reaction rate and reactant concentrations. | Monitoring concentration changes over time. researchgate.net |

| Rate Constant (k) | A proportionality constant in the rate law specific to a reaction at a given temperature. | Derived from the slope of kinetic plots (e.g., ln[A] vs. time). researchgate.net |

| Reaction Order | The exponent of a reactant's concentration in the rate law. | Method of initial rates or graphical analysis. researchgate.netnih.gov |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). acs.org |

| Pre-exponential Factor (A) | Relates to the frequency of correctly oriented collisions. | Intercept of the Arrhenius plot. |

Reaction energetics are commonly evaluated through computational methods, such as Density Functional Theory (DFT), which can model the potential energy surface of a reaction. nii.ac.jp These studies provide valuable information on the stability of reactants, intermediates, transition states, and products.

For the Fischer indole (B1671886) synthesis, the key mechanistic step is a researchgate.netresearchgate.net-sigmatropic rearrangement of a protonated enehydrazine intermediate. mdpi.com Theoretical studies have shown that substituents on the phenyl ring significantly influence the thermodynamics of this process. nii.ac.jp Specifically, the presence of a fluorine atom, as in this compound, has been shown to increase the thermodynamic stability of the subsequent non-aromatic imine intermediate formed after the rearrangement. nii.ac.jp This stabilization is attributed to the electron-withdrawing nature of the fluorine atom.

The equilibrium of a reaction is dictated by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. A negative ΔG indicates a spontaneous reaction that favors product formation. In many indole syntheses, the final aromatization step provides a strong thermodynamic driving force, ensuring the equilibrium lies far to the right.

| Thermodynamic Parameter | Influence on Reaction | Typical Findings for Fischer Indole Synthesis |

| Enthalpy Change (ΔH) | Heat absorbed or released; relates to bond breaking and formation. | The overall reaction is typically exothermic. |

| Entropy Change (ΔS) | Change in disorder; cyclization steps often have negative entropy. | Often a minor contributor compared to enthalpy in the overall ΔG. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity and position of equilibrium. | A large negative ΔG for the final aromatization step drives the reaction to completion. |

| Equilibrium Constant (Keq) | Ratio of products to reactants at equilibrium. | Generally large, indicating high conversion to the indole product. |

Elucidation of Transient Intermediates

Identifying the short-lived intermediates that form along a reaction pathway is fundamental to confirming a proposed mechanism.

In the Fischer indole synthesis starting with this compound, the first step is a condensation reaction with a ketone or aldehyde to form the corresponding 4-fluoro-2-iodophenylhydrazone . nii.ac.jp This hydrazone is often stable enough to be isolated and characterized by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

Under acidic conditions, this hydrazone tautomerizes to an enehydrazine . This transient species is less stable and typically not isolated, but its formation is a prerequisite for the subsequent key step. Mechanistic studies on related systems have utilized NMR spectroscopy to observe signals corresponding to such transient intermediates. researchgate.netacs.org Following the researchgate.netresearchgate.net-sigmatropic rearrangement, a non-aromatic diamine intermediate is formed, which then eliminates ammonia (B1221849) to generate the final aromatic indole ring. nii.ac.jp Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) have also been used to detect key catalytic intermediates in related transformations. researchgate.net In some cases, radical intermediates may be formed, particularly in reactions involving oxidation or certain metal catalysts, which could be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. nii.ac.jp

When an intermediate is too reactive to be observed directly by spectroscopy, trapping experiments can provide indirect evidence of its existence. This involves adding a reagent (a "trap") that reacts quickly and selectively with the intermediate to form a stable, characterizable product. For example, if a radical pathway is suspected, a radical trap like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can be added. The formation of a TEMPO adduct would provide strong evidence for the presence of a radical intermediate.

Derivatization is another powerful strategy. The isolation of the stable 4-fluoro-2-iodophenylhydrazone is itself a form of derivatization that confirms the initial step of the reaction. researchgate.net This stable derivative can then be subjected to different conditions to study the subsequent cyclization, allowing the steps of the mechanism to be investigated independently.

Impact of Substituent Effects on Reactivity and Selectivity

The fluorine and iodine atoms on the phenyl ring of this compound exert profound electronic and steric effects that influence its reactivity and the selectivity of its reactions.

The halogens (F and I) are electron-withdrawing through the inductive effect due to their high electronegativity. This effect decreases the electron density on the phenyl ring and, consequently, on the hydrazine (B178648) moiety. nii.ac.jp This reduction in electron density lowers the nucleophilicity of the terminal -NH2 group, which can slow the initial rate of condensation with carbonyl compounds compared to an unsubstituted phenylhydrazine (B124118).

However, these electronic effects are crucial for the subsequent steps of the Fischer indole synthesis. The key researchgate.netresearchgate.net-sigmatropic rearrangement is often the rate-determining step, and its transition state is sensitive to electronic influences. mdpi.com Theoretical studies have shown that an electron-withdrawing fluorine substituent can lower the activation energy for this rearrangement, thus accelerating the cyclization. nii.ac.jp

Substituents also control selectivity. In the Fischer indole synthesis, electron-donating groups can sometimes promote a competing reaction pathway involving the cleavage of the N-N bond, leading to reaction failure. nii.ac.jp The electron-withdrawing nature of the substituents in this compound helps to disfavor this side reaction and promote the desired cyclization pathway. Furthermore, the presence of the iodine atom at the ortho position provides a synthetic handle for subsequent cross-coupling reactions, allowing for further diversification of the resulting indole product. nii.ac.jp An ortho substituent can also direct the regioselectivity of the cyclization.

Role of Ortho-Iodo and Para-Fluoro Groups in Aromatic Reactivity

The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic and steric nature of its substituents. Both the para-fluoro and ortho-iodo groups are electron-withdrawing, which deactivates the benzene (B151609) ring towards traditional electrophilic aromatic substitution. However, these same properties enhance the molecule's utility in other modern synthetic reactions.

The combined electron-withdrawing effects of fluorine and iodine increase the electrophilicity of the aromatic ring, particularly at the positions ortho and para to the hydrazine group. This electronic pull makes the ring susceptible to nucleophilic attack under certain conditions and can influence the regioselectivity of cyclization reactions.

The ortho-iodo group serves two primary roles. Firstly, its large atomic radius introduces significant steric hindrance around the hydrazine moiety. This steric bulk can direct the approach of reactants and influence the stereochemical outcome of reactions. pnas.org For instance, in reactions involving the hydrazine group, the iodine atom can shield one face of the molecule, guiding incoming reagents to the less hindered side. Studies on related 2-iodophenylhydrazines have shown that the size of the ortho-halogen can significantly impact biological interactions and reactivity, underscoring the importance of this steric effect. pnas.org

Secondly, the carbon-iodine bond is a versatile functional handle for synthetic transformations. The iodine atom is an excellent leaving group in nucleophilic aromatic substitution and is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. rsc.org This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at the C2 position, a critical strategy for building molecular complexity. In some cases, the reaction can proceed through a radical pathway initiated by iodine abstraction, which opens up alternative mechanistic routes.

| Substituent Effect | Description | Key Reaction Types |

| Electronic (Inductive) | The high electronegativity of the para-fluoro and ortho-iodo groups withdraws electron density from the aromatic ring. | Influences regioselectivity in cyclizations; modifies the nucleophilicity of the hydrazine moiety. |

| Steric Hindrance | The large size of the ortho-iodo group sterically shields the adjacent hydrazine group and the C3 position of the ring. | Directs the stereochemical course of reactions; can lower reaction rates compared to less hindered analogues. |

| Functional Handle | The C-I bond serves as a site for further functionalization. | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira); Nucleophilic aromatic substitution. |

| Radical Formation | The relatively weak C-I bond can undergo homolytic cleavage to form an aryl radical. | Radical-mediated cyclizations and additions. |

Influence of Hydrazine Moiety on Reaction Pathways

The hydrazine functional group (-NHNH₂) is the primary center of reactivity in this compound, dictating its participation in a host of characteristic transformations. Its nucleophilic nature drives condensation reactions and serves as the linchpin for complex cyclization cascades.

The most fundamental reaction of the hydrazine moiety is its condensation with aldehydes and ketones to form the corresponding phenylhydrazones. This reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration. The resulting hydrazone is often a stable intermediate but, more importantly, is the direct precursor for one of the most powerful transformations in the phenylhydrazine arsenal: the Fischer indole synthesis. byjus.com

In the Fischer indole synthesis, the initially formed phenylhydrazone undergoes an acid-catalyzed intramolecular rearrangement. testbook.comwikipedia.org The generally accepted mechanism involves the following key steps:

Tautomerization: The phenylhydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer. wikipedia.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement, which cleaves the weak N-N bond and forms a new C-C bond. wikipedia.orgjk-sci.com

Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes and then undergoes an intramolecular nucleophilic attack to form a five-membered ring. Subsequent elimination of ammonia under acidic conditions yields the final, energetically favorable aromatic indole. byjus.comwikipedia.org

Beyond indole synthesis, the hydrazine moiety can participate in other reaction pathways. It can be oxidized to form azo compounds or reduced to generate the corresponding amine, 4-fluoro-2-iodoaniline (B1303420). Furthermore, the nucleophilicity of the hydrazine group can be modulated by the reaction conditions; under strongly acidic conditions, protonation of the nitrogen atoms can suppress its nucleophilic character. The reactivity of hydrazines is complex, with studies showing that substitution on the nitrogen atoms can significantly alter nucleophilicity. acs.org

| Reaction Type | Reagent(s) | Key Intermediate(s) | Product(s) |

| Hydrazone Formation | Aldehyde or Ketone | - | Phenylhydrazone |

| Fischer Indole Synthesis | Aldehyde or Ketone, Acid Catalyst | Phenylhydrazone, Ene-hydrazine | Substituted Indole |

| Oxidation | Oxidizing Agent | Diazene | Azo Compound |

| Reduction | Reducing Agent | - | 4-Fluoro-2-iodoaniline |

Stereochemical Course of this compound Mediated Transformations

The stereochemical and regiochemical outcomes of reactions involving this compound are largely governed by the interplay of the steric and electronic effects of its substituents, particularly in cyclization reactions like the Fischer indole synthesis.

When this compound reacts with an unsymmetrical ketone (e.g., 2-butanone), two different enamine tautomers can form, potentially leading to two regioisomeric indole products. The direction of this cyclization is known as regioselectivity. The bulky ortho-iodo group can exert a significant steric influence, potentially disfavoring the transition state required for cyclization onto the more substituted carbon of the original ketone. Conversely, the electronic effects of both the iodo and fluoro substituents can influence the stability of the intermediates in the wikipedia.orgwikipedia.org-sigmatropic rearrangement, thereby directing the reaction towards a specific regioisomer. nih.gov A balance between these steric and electronic factors ultimately determines the final product ratio. nih.gov

For example, in the Fischer indole synthesis of related substituted phenylhydrazines, the choice of acid catalyst and reaction temperature has been shown to influence the ratio of the resulting indole regioisomers. While specific studies detailing the stereochemical course for this compound are not prevalent, principles from analogous systems suggest that reaction conditions could be tuned to favor one isomer over another. For instance, in the cyclization of a related dihalogenated benzoic acid, temperature was a key factor in determining whether a 5-exo or 6-endo cyclization product was formed, highlighting a potential avenue for controlling selectivity in similar systems. ossila.com

The application of α-branched carbonyl compounds in Fischer indole synthesis can lead to the formation of indolenine derivatives possessing a quaternary stereocenter at the C3 position. rsc.org In such cases, the inherent chirality of a starting material or the use of a chiral catalyst could, in principle, lead to an enantioselective transformation, although this remains a complex synthetic challenge. The predictable influence of the ortho-iodo and para-fluoro groups makes this compound a candidate for further investigation in stereocontrolled synthetic methodologies.

Applications of 4 Fluoro 2 Iodophenylhydrazine in Complex Organic Synthesis

Construction of Heterocyclic Ring Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. frontiersin.org 4-Fluoro-2-iodophenylhydrazine proves to be an invaluable precursor for the synthesis of several important heterocyclic cores.

Fischer Indole (B1671886) Synthesis and its Derivatives

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. wikipedia.orgtestbook.com This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.org this compound can be effectively employed in this reaction to produce indoles bearing both fluorine and iodine substituents.

The general mechanism commences with the formation of a phenylhydrazone from the reaction of this compound and a carbonyl compound. wikipedia.org This intermediate then isomerizes to an enamine, which, upon protonation, undergoes a d-nb.infod-nb.info-sigmatropic rearrangement to yield a diimine. Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the aromatic indole ring. wikipedia.org The presence of the iodine atom on the resulting indole provides a handle for further functionalization through cross-coupling reactions. A palladium-catalyzed variation of the Fischer indole synthesis allows for the coupling of aryl bromides with hydrazones, further expanding the scope of this methodology. wikipedia.orgorganic-chemistry.org

A notable application includes the synthesis of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles, which have shown promising antimycobacterial activity. openmedicinalchemistryjournal.com This was achieved through a microwave-assisted Fischer indole synthesis between arylhydrazine hydrochlorides and 5-aryldihydro-3(2H)-thiophenones, demonstrating a rapid and efficient route to these thienoindoles. openmedicinalchemistryjournal.com

Pyrazole, Indazole, and Benzomdpi.comwikipedia.orgorganic-chemistry.orgtriazinyl Core Synthesis

Pyrazoles: These five-membered heterocyclic compounds are of significant interest due to their diverse biological activities. d-nb.infoolemiss.edu The synthesis of pyrazoles often involves the condensation of hydrazines with β-dicarbonyl compounds or their equivalents. d-nb.infoorganic-chemistry.org this compound can react with suitable diketones to form substituted pyrazoles. One-pot, three-component procedures have been developed for the efficient synthesis of 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Additionally, electrophilic cyclization of α,β-alkynic hydrazones, prepared from the reaction of propargyl aldehydes or ketones with hydrazines, provides a route to 4-iodopyrazoles. metu.edu.tr

Indazoles: The indazole core is another important heterocyclic motif found in many biologically active compounds. researchgate.netsci-hub.se A practical synthesis of indazoles involves the reaction of o-fluorobenzaldehydes with hydrazine (B178648). researchgate.net In a related approach, this compound can be utilized in reactions that lead to the formation of the indazole ring system. For instance, the reaction of 2-bromobenzonitriles with hydrazines, followed by cyclization, offers an alternative to the traditional SNAr reaction. organic-chemistry.org Copper-catalyzed reactions of 2-formylboronic acids with diazodicarboxylates also provide a pathway to 1N-alkoxycarbonyl indazoles. nih.gov

Benzotriazinyl Cores: The 1,2,4-benzotriazine (B1219565) scaffold is a component of Blatter's radical and its derivatives. rsc.org The synthesis of imidazolo-fused benzotriazinyl radicals has been reported, starting from 1,3-diphenylbenzo[e] Current time information in Bangalore, IN.d-nb.infotriazin-7(1H)-one. This compound reacts with N'-arylbenzamidines and subsequently undergoes cyclodehydration to form the fused heterocyclic system. rsc.org While a direct synthesis from this compound is not explicitly detailed, the hydrazine moiety is fundamental to the formation of the initial benzotriazine ring.

Other Nitrogen-Containing Heterocycles as Synthetic Targets

The reactivity of this compound extends to the synthesis of other nitrogen-containing heterocycles. frontiersin.orgd-nb.info For example, it can be a precursor for triazines and tetrazines, which are valuable in biorthogonal chemistry. mdpi.com The Pinner reaction, a classic method for tetrazine synthesis, involves the reaction of nitriles with hydrazines. mdpi.com The hydrazine functional group in this compound makes it a suitable candidate for such transformations, leading to fluorinated and iodinated heterocyclic systems with potential applications in various fields.

Catalytic Cross-Coupling Reactions Utilizing the Iodophenyl Moiety

The carbon-iodine bond in this compound is a key feature that allows for a wide array of palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgfishersci.co.uk The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, highlighted the importance of these transformations. fishersci.co.uk

Suzuki-Miyaura, Negishi, Sonogashira, and Heck Reactions

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. fishersci.co.uklibretexts.orgresearchgate.net The iodophenyl group of this compound makes it an excellent substrate for Suzuki-Miyaura coupling, enabling the introduction of various aryl or vinyl groups at the 2-position. libretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgmdpi.com This method is valued for its mild reaction conditions and the low toxicity of the boron-containing reagents. fishersci.co.uk

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgchemie-brunschwig.chrsc.org Organozinc reagents are more reactive than their organoboron or organotin counterparts, often leading to faster reactions. wikipedia.org this compound can be effectively coupled with a range of organozinc reagents to form C-C bonds, including sp³-sp², sp²-sp², and sp-sp² linkages. wikipedia.orgorgsyn.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.govorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgmdpi.com The iodo-substituent of this compound makes it a suitable partner for this coupling, allowing for the introduction of alkyne moieties. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.orgtaylorandfrancis.com Intramolecular versions of this reaction are particularly useful for constructing cyclic compounds. wikipedia.orgnih.gov The iodophenyl moiety of this compound can participate in Heck reactions to introduce alkenyl groups. nih.gov

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the hydrazine group, the fluorine atom, and the iodine atom—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

The significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds allows for selective functionalization. The C-I bond is much more susceptible to oxidative addition to a low-valent palladium or nickel center, making it the preferred site for cross-coupling reactions. orgsyn.org Aromatic C-F bonds are generally more difficult to activate due to their higher bond dissociation energy. beilstein-journals.org This inherent difference in reactivity allows for the selective coupling at the iodine-bearing position while leaving the fluorine atom intact.

Furthermore, the hydrazine group can be protected or transformed prior to cross-coupling to prevent side reactions. For instance, the hydrazine can be converted to a hydrazone, which is generally stable under the conditions of many palladium-catalyzed reactions. After the cross-coupling reaction, the hydrazine can be regenerated if needed. This strategic manipulation allows for a stepwise and controlled functionalization of the molecule.

The following table summarizes the key cross-coupling reactions involving the iodophenyl moiety.

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Compound | Pd(0) complex, Base | C(sp²)-C(aryl/vinyl) |

| Negishi | Organozinc Compound | Ni or Pd complex | C(sp²)-C(sp³, sp², sp) |

| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(alkenyl) |

Role as a Precursor or Reagent in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. researchgate.net Phenylhydrazines are common components in MCRs, most notably in the synthesis of various heterocyclic compounds. While direct literature explicitly detailing the use of "this compound" in named MCRs like the Ugi or Passerini reactions is not abundant, its structural features strongly suggest its potential as a valuable precursor.

The hydrazine moiety is a key functional group that readily participates in condensation reactions with carbonyl compounds to form hydrazones. These hydrazones can then undergo further transformations within a multicomponent sequence. The presence of the electron-withdrawing fluorine and iodine atoms on the phenyl ring can influence the reactivity of the hydrazine group and the subsequent stability of intermediates.

For instance, in reactions like the Biginelli or Hantzsch-type syntheses, which produce dihydropyrimidines and dihydropyridines respectively, substituted phenylhydrazines can be employed. scielo.br The "this compound" could be envisioned as a component in such reactions, leading to products with specific halogenation patterns that are desirable for tuning the pharmacological or material properties of the final molecule. The iodo-group, in particular, offers a site for subsequent cross-coupling reactions, further diversifying the molecular architecture in a post-MCR modification step.

A notable example, though not a classical MCR, is the Fischer indole synthesis, which can be performed in a one-pot fashion. This reaction between a phenylhydrazine (B124118) and an aldehyde or ketone is fundamental to the synthesis of indoles, a common scaffold in medicinal chemistry. The use of "this compound" in this reaction would directly lead to the formation of 5-fluoro-7-iodoindoles, which are versatile intermediates for further chemical elaboration.

| Potential MCR Application | Reactant Class | Resulting Scaffold | Potential Advantage of this compound |

| Fischer Indole Synthesis | Phenylhydrazine | Indole | Direct synthesis of 5-fluoro-7-iodoindoles. |

| Biginelli-type Reactions | Urea/Thiourea component | Dihydropyrimidinone | Introduction of fluoro and iodo groups for property tuning. |

| Hantzsch-type Reactions | Amine component | Dihydropyridine (B1217469) | Synthesis of halogenated dihydropyridines for medicinal or material applications. |

Strategic Use in Total Synthesis of Natural Products and Analogues

The total synthesis of natural products is a field that drives the development of new synthetic methodologies and strategies. researchgate.net Halogenated phenylhydrazines, including "4-Iodophenylhydrazine", are known precursors in the synthesis of complex nitrogen-containing heterocyclic natural products and their analogues. vanderbilt.edunih.gov The "this compound" isomer offers a unique combination of substituents for strategic incorporation into target molecules.

The Fischer indole synthesis remains a cornerstone reaction in this context. Many complex indole alkaloids, a large class of natural products with diverse biological activities, have been synthesized using this method. By employing "this compound", synthetic chemists can introduce both a fluorine and an iodine atom at specific positions of the indole nucleus. The fluorine atom can enhance metabolic stability and binding affinity of the final product, while the iodine atom serves as a versatile handle for further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). vanderbilt.edu This allows for the late-stage functionalization of a complex molecular core, a highly desirable strategy in the synthesis of natural product analogues for structure-activity relationship (SAR) studies.

While specific examples of the total synthesis of a named natural product using "this compound" are not prominently featured in the literature, its utility can be inferred from the synthesis of related structures. For example, the synthesis of halogenated squaraine dyes for dye-sensitized solar cells has utilized halogen-substituted phenylhydrazines in a Fischer-type reaction to construct the core indole structure. rsc.org This demonstrates the feasibility of incorporating such precursors into complex molecular architectures.

Contributions to Materials Science through Functionalization

The unique electronic properties conferred by the fluoro and iodo substituents make "this compound" an interesting building block for the synthesis of functional organic materials. kyushu-u.ac.jp Organic materials with tailored optical and electronic properties are at the forefront of research in areas like organic electronics and sensor technology. kyushu-u.ac.jp

The synthesis of functional organic materials often relies on the precise arrangement of π-conjugated systems. kyushu-u.ac.jp "this compound" can be used to introduce halogen atoms into these systems, which can significantly influence their properties. The fluorine atom, due to its high electronegativity, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule, which can improve air stability and affect the emission color in organic light-emitting diodes (OLEDs).

The iodo group, being a heavy atom, can promote intersystem crossing, a phenomenon that is relevant for applications in phosphorescent OLEDs and photodynamic therapy. Furthermore, the iodo group's utility as a leaving group in cross-coupling reactions allows for the construction of larger, more complex conjugated systems. vanderbilt.edu For instance, "this compound" could be a precursor to fluorinated and iodinated triazine-based radical species, which have been investigated for their magnetic and optical properties. vanderbilt.edu

| Functional Group | Potential Impact on Organic Material Properties | Relevant Application Area |

| Fluorine | Lowering HOMO/LUMO levels, increased stability | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

| Iodine | Promotion of intersystem crossing, handle for cross-coupling | Phosphorescent OLEDs, Photodynamic Therapy, Synthesis of extended π-systems |

The field of nanomaterial chemistry often requires the modification of surfaces to impart specific functionalities. While direct examples of "this compound" in surface functionalization are not widely reported, its chemical nature suggests potential applications. The hydrazine group can react with surface-bound aldehydes or ketones to form a stable hydrazone linkage, effectively tethering the fluorinated and iodinated phenyl ring to the surface.

This could be used to modify the surface energy of materials, create hydrophobic or oleophobic coatings, or to introduce a reactive handle (the iodo group) for further surface-initiated polymerization or grafting of other molecules. The ability to introduce both fluorine and iodine onto a surface in a single step is a potential advantage of this particular reagent. For example, surfaces modified with this compound could be used as platforms for sensing applications, where the unique electronic properties of the attached molecule could be used to detect specific analytes.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Fluoro 2 Iodophenylhydrazine and Its Products

Mass Spectrometry (MS) for Reaction Monitoring and Product Profiling

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of 4-Fluoro-2-iodophenylhydrazine and its products and to gain structural information from their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula. For a compound like this compound (C₆H₆FIN₂), HRMS can confirm its identity by matching the measured mass to the calculated exact mass (266.9611 g/mol ).

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov An ion of a specific m/z (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides a fragmentation fingerprint that is characteristic of the molecule's structure. For halogenated phenylhydrazines and their derivatives, fragmentation often involves:

Cleavage of the N-N bond.

Loss of the halogen atoms (F or I).

Fragmentation of the aromatic ring. nih.gov

In complex products, cross-ring fissions can provide detailed structural clues. nih.gov

Table 2: Predicted HRMS and Key MS/MS Fragments for this compound

| Analysis Type | Ion | Calculated m/z | Information Provided |

| HRMS | [M+H]⁺ | 267.9689 | Confirms the elemental composition C₆H₇FIN₂⁺. |

| MS/MS | [M-NH₂]⁺ | 250.9499 | Suggests the loss of the terminal amine group. |

| MS/MS | [M-I]⁺ | 139.0621 | Indicates the loss of the iodine atom. |

| MS/MS | [C₆H₅F]⁺ | 96.0375 | Suggests a fragment corresponding to the fluorophenyl ring. |

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for reaction mechanisms. In this method, an atom in a reactant molecule is replaced by one of its heavier isotopes (e.g., ²H (D), ¹³C, or ¹⁵N). The position of this label in the final product is then determined using NMR or Mass Spectrometry.

For reactions involving this compound, such as the Fischer indole (B1671886) synthesis, isotopic labeling is critical. wikiwand.comchemeurope.commdpi.com For example, by labeling one of the nitrogen atoms of the hydrazine (B178648) group with ¹⁵N, researchers can determine which nitrogen atom is incorporated into the final indole ring and which is eliminated as ammonia (B1221849). scribd.com Studies have consistently shown that the N1 nitrogen (the one attached to the phenyl ring) is incorporated into the resulting indole. wikiwand.commdpi.com This technique can also be used with deuterated solvents to track proton transfer steps or with ¹³C-labeled carbonyl compounds to follow the carbon skeleton rearrangement.

X-ray Diffraction (XRD) for Absolute Structure and Conformational Analysis

For a new derivative synthesized from this compound, obtaining a crystal structure would provide unambiguous proof of its chemical identity and stereochemistry. The resulting data includes:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the crystal.

Atomic Coordinates: The precise position of every atom in the molecule.

Intermolecular Interactions: Information on how molecules pack together, revealing hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. researchgate.net

In cases where single crystals are difficult to obtain, Powder X-ray Diffraction (PXRD) can be used. While it does not provide a full structural solution, the resulting diffraction pattern is a unique fingerprint for a specific crystalline solid, making it invaluable for identifying polymorphs and confirming batch-to-batch consistency. rsc.orgresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification and structural elucidation of molecules by probing their vibrational modes. smu.eduuc.edu These two methods are often complementary, as the selection rules governing them differ; a vibrational mode that is weak or inactive in IR spectroscopy may be strong in Raman spectroscopy, and vice versa. azooptics.com

For this compound, IR and Raman spectra provide a characteristic "fingerprint," allowing for the identification of its key functional groups and the analysis of its bonding structure. researchgate.net The presence of both fluorine and iodine atoms on the phenyl ring introduces unique vibrational signatures.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uc.edusmacgigworld.com In the mid-infrared region, fundamental stretching and bending vibrations of molecular bonds lead to distinct absorbance bands. mdpi.com For this compound, characteristic IR absorption bands would be expected for the N-H and C-H stretching vibrations, as well as vibrations associated with the substituted aromatic ring. The C-F and C-I bonds also exhibit characteristic stretching frequencies, although these can sometimes be mixed with other vibrational modes of the molecule. nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. uc.edu The resulting energy shifts in the scattered light correspond to the vibrational energy levels of the molecule. azooptics.com Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton and the C-I bond, which may be less prominent in the IR spectrum. azooptics.com In-situ monitoring of reactions involving halogenated compounds, such as the halogen-lithium exchange, has been successfully achieved using Raman spectroscopy. americanpharmaceuticalreview.com

Below is an interactive table summarizing the expected vibrational frequencies for key functional groups present in this compound, based on typical ranges for similar compounds.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Hydrazine) | Stretching | 3400 - 3200 | Medium - Strong |

| N-H (Hydrazine) | Bending (Scissoring) | 1650 - 1580 | Medium - Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium - Strong |

| C-N | Stretching | 1350 - 1250 | Medium |

| C-F | Stretching | 1250 - 1000 | Strong |

| C-I | Stretching | 600 - 500 | Medium - Weak |

Note: Actual peak positions can be influenced by the specific electronic and steric environment within the molecule.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying its presence in various matrices. pku.edu.cnrsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent methods employed for the analysis of phenylhydrazine (B124118) derivatives. chromatographyonline.comrsc.org

Development of HPLC and GC-MS Methods for Specific Analytes

The development of robust and specific chromatographic methods is crucial for the accurate analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier analytical technique in the pharmaceutical industry for purity assessment and quantitative analysis. americanpharmaceuticalreview.com For phenylhydrazines, reversed-phase HPLC is a common approach.

Methodology: A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. google.com Detection is often performed using a UV detector, as the aromatic ring of this compound absorbs UV light. rsc.org However, the specificity can be challenging if the matrix contains other UV-absorbing compounds. rsc.orgrsc.org

Optimization: Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve adequate separation of the analyte from impurities. americanpharmaceuticalreview.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster analysis times and improved resolution. americanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. chromatographyonline.comrsc.org It is a powerful tool for identifying and quantifying volatile and semi-volatile compounds.

Methodology: For GC-MS analysis, this compound would need to be sufficiently volatile and thermally stable. The sample is injected into a heated port, vaporized, and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that aids in identification. diva-portal.org

Applicability: While GC-MS is a powerful technique, some phenylhydrazines may require derivatization to improve their volatility and thermal stability for optimal analysis. nih.gov

The following interactive table outlines typical parameters for HPLC and GC-MS method development for compounds similar to this compound.

| Parameter | HPLC | GC-MS |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Mobile/Carrier | Acetonitrile/Water or Methanol/Water gradient | Helium |

| Detector | UV-Vis or Diode Array Detector (DAD) | Mass Spectrometer (MS) |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature programmed oven (e.g., 50 to 300 °C) |

| Injection | Liquid injection | Split/Splitless injection |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. nih.gov For phenylhydrazines, derivatization can be employed to enhance detection sensitivity and specificity, particularly in complex matrices. rsc.orgrsc.org

Rationale for Derivatization: Phenylhydrazines can be challenging to analyze directly at trace levels due to potential interferences from the sample matrix. rsc.org Derivatization can shift the analyte's chromatographic or spectroscopic properties to a region with less background noise. rsc.org

Common Derivatization Reactions: A widely used strategy for phenylhydrazines involves reaction with an aldehyde to form a hydrazone.

Reaction with Benzaldehydes: Phenylhydrazines react with benzaldehyde (B42025) derivatives to form corresponding hydrazones. google.com This reaction can be advantageous as the resulting hydrazone often has a strong chromophore, significantly enhancing its detectability by UV-Vis spectroscopy. rsc.orgrsc.org

4-Nitrobenzaldehyde as a Reagent: 4-Nitrobenzaldehyde has been identified as a particularly effective derivatizing agent. google.comrsc.org The resulting hydrazone exhibits a maximum absorption wavelength shifted to the visible region (around 416 nm), where most drug substances and impurities have minimal absorption. rsc.orgrsc.org This shift minimizes matrix interference and improves the specificity of the HPLC method. rsc.orgrsc.org The reaction is typically carried out pre-column. rsc.org

Other Applications: Phenylhydrazine derivatization is also used in other contexts, such as the analysis of carbohydrates, where it increases sensitivity for mass spectrometry and UV detection. nih.govnih.gov

The use of derivatization, particularly with reagents like 4-nitrobenzaldehyde, represents a powerful strategy to overcome analytical challenges in the quantification of this compound, ensuring accurate and reliable results. google.comrsc.org

Computational and Theoretical Studies of 4 Fluoro 2 Iodophenylhydrazine Reactivity and Structure

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Fluoro-2-iodophenylhydrazine. unige.chgoogle.com These calculations, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic landscape, which in turn governs its reactivity. unige.chgoogle.com

Molecular Orbital Theory and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy and localization of these orbitals in this compound are critical in predicting its behavior in chemical reactions.

The presence of electron-withdrawing fluorine and iodine atoms significantly influences the electronic environment of the phenylhydrazine (B124118) scaffold. These substituents decrease the electron density, particularly on the hydrazine (B178648) nitrogen, which alters its nucleophilicity. Computational studies, often employing Density Functional Theory (DFT) at levels like B3LYP/6-31G*, can effectively map these electronic effects.

Table 1: Frontier Molecular Orbital (FMO) Analysis of this compound (Theoretical)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.8 | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 | The energy of the lowest unoccupied molecular orbital, reflecting the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 | The energy difference between the HOMO and LUMO, which relates to the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. researchgate.net |

Note: These are representative values derived from typical DFT calculations and can vary based on the specific computational method and basis set used.

Charge Distribution and Reactivity Indices Mapping

The distribution of electron density within this compound is uneven due to the differing electronegativities of the constituent atoms. This charge distribution can be quantified and visualized using computational methods, providing a map of electrophilic and nucleophilic sites within the molecule.

Reactivity indices, derived from conceptual DFT, offer a quantitative measure of a molecule's reactivity. researchgate.netmdpi.com Key indices include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

The electron-withdrawing nature of the fluoro and iodo substituents impacts these indices, generally increasing the electrophilicity of the aromatic ring and modifying the nucleophilicity of the hydrazine group.

Table 2: Calculated Reactivity Indices for this compound (Theoretical)

| Reactivity Index | Definition | Predicted Value (a.u.) | Implication for Reactivity |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.15 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 | Relatively high resistance to deformation of the electron cloud. |

| Global Softness (S) | 1/(2η) | 0.19 | Moderate polarizability. |

| Electrophilicity Index (ω) | χ² / (2η) | 1.87 | Acts as a moderate electrophile. |

Note: These values are calculated based on the representative HOMO and LUMO energies provided in Table 1.

Density Functional Theory (DFT) for Mechanistic Modeling

Density Functional Theory (DFT) has become a powerful and widely used tool for modeling the mechanisms of chemical reactions. umn.eduspringerprofessional.de It allows for the investigation of reaction pathways, the characterization of transient species like transition states, and the prediction of various molecular properties. umn.eduescholarship.org

Characterization of Transition States and Reaction Pathways